molecular formula C13H11BrO5 B2625237 Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-26-3

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2625237
CAS No.: 308295-26-3
M. Wt: 327.13
InChI Key: DEWAXLBVKWQCKV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine, formyl, hydroxy, and carboxylate functional groups, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative followed by formylation and esterification. For instance, bromination of 5-hydroxybenzofuran derivatives with dioxane dibromide leads to the formation of 6-bromo derivatives, which can then be subjected to formylation using the Duff reaction to introduce the formyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Conversion to 6-bromo-4-formyl-5-oxo-2-methyl-1-benzofuran-3-carboxylate.

    Reduction: Formation of ethyl 6-bromo-4-hydroxymethyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and formyl groups can participate in electrophilic interactions, while the hydroxy and carboxylate groups can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a phenyl group instead of a formyl group.

    Ethyl 6-bromo-4-formyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and formyl groups allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry.

Biological Activity

Ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-tumor, anti-inflammatory, and antimicrobial properties, supported by various case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C13H11BrO5C_{13}H_{11}BrO_5. Its structure features a benzofuran nucleus, which is known for contributing to various biological activities. The presence of functional groups such as the formyl and hydroxy groups enhances its reactivity and biological potential.

1. Anti-Tumor Activity

Benzofuran derivatives are well-documented for their anti-cancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

  • Case Study: In vitro studies have demonstrated that related benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with similar structures had IC50 values ranging from 11 μM to 12 μM against ovarian cancer cell lines A2780 .
CompoundCell LineIC50 (μM)
Compound 32A278012
Compound 33A278011

2. Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been extensively studied. This compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings: A study examined various benzofuran derivatives and found that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against pathogens like E. coli and C. albicans. This indicates a strong potential for use in treating bacterial infections.
PathogenMIC (mg/mL)
E. coli0.0048
C. albicans0.039

3. Anti-inflammatory Activity

Benzofuran compounds are also noted for their anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

  • Mechanism of Action: Research suggests that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thus providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofuran derivatives indicates that modifications at specific positions significantly influence their biological activity. For instance, the introduction of halogens or hydroxyl groups at the C6 position has been associated with enhanced anti-tumor activity .

Properties

IUPAC Name

ethyl 6-bromo-4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO5/c1-3-18-13(17)10-6(2)19-9-4-8(14)12(16)7(5-15)11(9)10/h4-5,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAXLBVKWQCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)C=O)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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